![molecular formula C14H15ClFN3O2 B2860170 2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide CAS No. 1645387-06-9](/img/structure/B2860170.png)
2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide” is an organic compound. It contains functional groups such as amide, cyanomethyl, and chloro groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The amide group could undergo hydrolysis, the cyanomethyl group could participate in nucleophilic substitutions, and the chloro and fluoro groups could be replaced in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthetic Pathways and Antibacterial Properties
Research has delved into the synthesis of various benzamide derivatives, including those with chloro, cyano, and fluoro substituents, to explore their potential as antibacterial agents. For example, studies by Matsumoto et al. (1984) have demonstrated the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids, where the introduction of chloro and cyano groups at specific positions was achieved through the Sandmeyer reaction. These compounds, particularly enoxacin, have shown broad and potent in vitro antibacterial activity and excellent in vivo efficacy on systemic infections with minimal toxicity Matsumoto et al., 1984.
Cytotoxicity Prevention
In another context, compounds containing chloroethyl groups have been investigated for their cytotoxic effects and potential mitigation strategies. Meier and Johnson (1992) developed an in vitro method using human lymphocytes to study the cytotoxicity induced by 2,2'-dichlorodiethyl sulfide. Their research found that certain therapeutics could prevent the cytotoxic effects of this compound, highlighting the importance of understanding the biological interactions of such chemicals Meier & Johnson, 1992.
Antitumor Properties
The antitumor evaluation of novel derivatives, including those with amino, dimethylamino, or fluoro substituents on the phenyl ring, has been a significant area of research. Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazoles, which exhibited cytostatic activities against various malignant human cell lines. Such studies contribute to the development of new therapeutic agents with potential antitumor properties Racané et al., 2006.
Intermolecular Interactions
Investigations into the intermolecular interactions of benzamide derivatives, such as those conducted by Shukla et al. (2014), provide insights into the chemical properties and potential applications of these compounds. Their study on 1,2,4-triazole derivatives revealed various types of intermolecular interactions, which are crucial for understanding the behavior of these compounds in different environments Shukla et al., 2014.
Catalytic Reactions
The role of fluorobenzamides in catalytic reactions, such as those described by Groendyke et al. (2016), highlights the versatility of these compounds in synthetic chemistry. Their research on amide-directed fluorination mediated by iron showcases a method for chemoselective fluorine transfer, broadening the scope of synthetic applications for benzamide derivatives Groendyke et al., 2016.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O2/c1-2-7-19(8-6-17)12(20)9-18-14(21)13-10(15)4-3-5-11(13)16/h3-5H,2,7-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVZRPKTEQEYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CNC(=O)C1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide](/img/structure/B2860087.png)
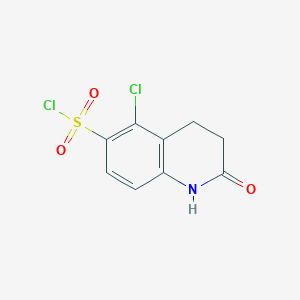

![N-(2-methoxy-5-methylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2860091.png)
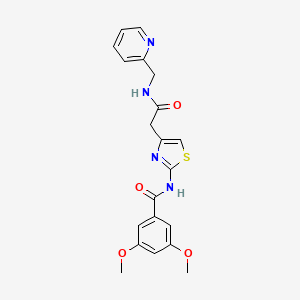
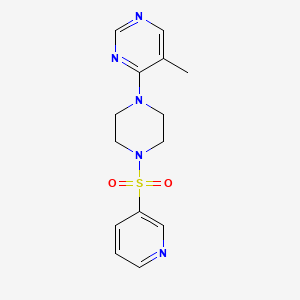
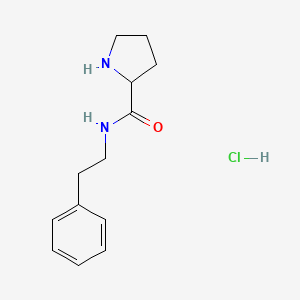
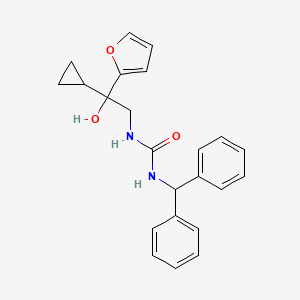
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2860101.png)
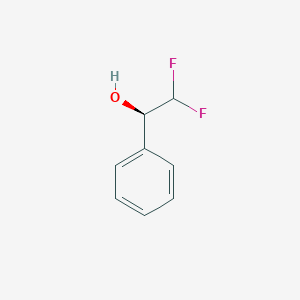
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2860104.png)
![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)

